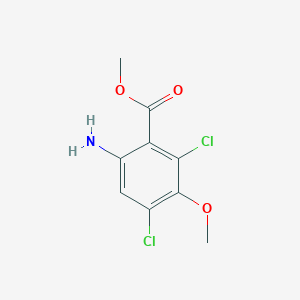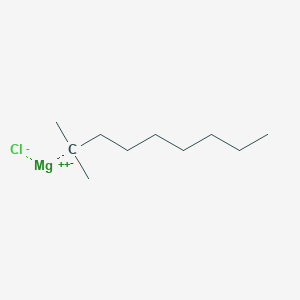![molecular formula C17H17NO3 B8297886 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde](/img/structure/B8297886.png)
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde is a complex organic compound that features a benzoxazine ring fused with an ethoxybenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzoxazine with ethoxybenzaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of an alcohol .
科学研究应用
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran: Known for its potassium channel activation and anti-inflammatory properties.
2,3-Dihydro-1,4-benzoxazin-2-one: Studied for its potential as a bioactive compound in various applications.
Uniqueness
4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde is unique due to its specific structural features that allow for diverse chemical modifications and applications. Its combination of a benzoxazine ring with an ethoxybenzaldehyde moiety provides distinct reactivity and potential for developing novel compounds with targeted properties .
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
4-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H17NO3/c19-13-14-5-7-15(8-6-14)20-11-9-18-10-12-21-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2 |
InChI 键 |
DVPHEEYRERUESO-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole](/img/structure/B8297816.png)

![N-(2-aminoethyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8297837.png)
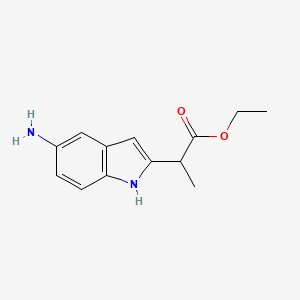
![3-(Chloromethyl)-6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8297852.png)
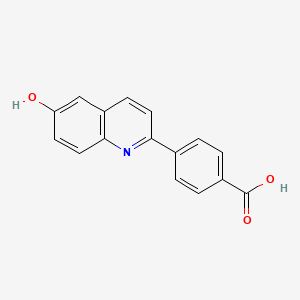
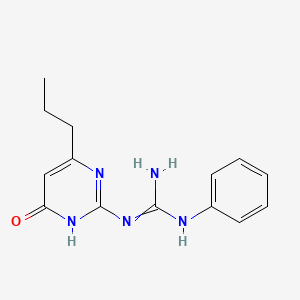
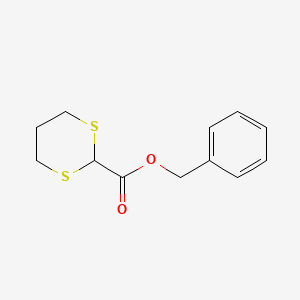
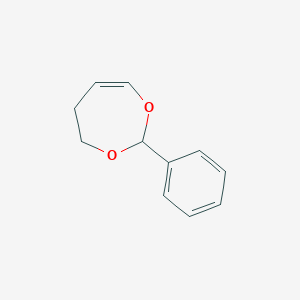
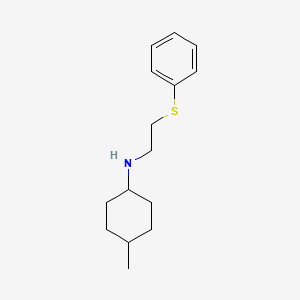
![2-ethyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B8297875.png)
